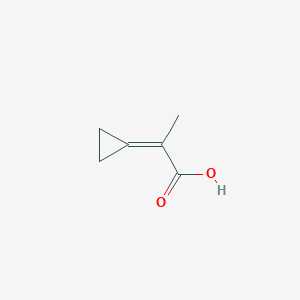

2-Cyclopropylidenepropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyclopropylidenepropanoic acid is a chemical compound with the molecular formula C6H8O2 and a molecular weight of 112.13 . It is typically available in powder form .

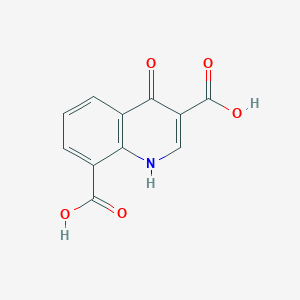

Molecular Structure Analysis

The molecular structure of 2-Cyclopropylidenepropanoic acid consists of six carbon atoms, eight hydrogen atoms, and two oxygen atoms . The InChI code for this compound is 1S/C6H8O2/c1-4(6(7)8)5-2-3-5/h2-3H2,1H3,(H,7,8) .Applications De Recherche Scientifique

Peptidomimetic Synthesis

2-Cyclopropylidenepropanoic acid and its derivatives are used in the synthesis of peptidomimetics. For instance, 2-cyclopropyl- and 2-hydroxymethyl-4-hydroxy-β3-homoproline were synthesized through a sequence involving 1,3-dipolar cycloaddition. These amino acids serve as building blocks in peptidomimetic synthesis, as demonstrated by the construction of mixed α/β/α tripeptides, showcasing the acid's significance in advancing synthetic methods for biological applications (Cordero et al., 2013).

Chemical Transformations and Synthesis

The acid is involved in various chemical transformations. For example, it undergoes solvent-controlled, tunable hydrosulfonylation, producing β- or γ-addition products. This reaction exhibits good to excellent yields and high selectivities, indicating the compound's potential in chemical synthesis and its role in creating various chemical structures (Miao et al., 2016).

Biological Activity and Cyclopropanation

Cyclopropane rings, often found in the structure of 2-Cyclopropylidenepropanoic acid derivatives, are crucial in biological systems. For instance, the cyclopropane ring is used to restrict the conformation of biologically active compounds, enhancing activity and probing bioactive conformations. This is evidenced by the synthesis of conformationally restricted analogues of histamine, highlighting the compound's importance in medicinal chemistry (Kazuta et al., 2002).

Catalysis and Reaction Mechanism Insights

The compound is instrumental in studying reaction mechanisms, like cyclopropanation reactions involving olefins. These studies contribute to understanding bond formation, enzyme mechanisms, and the synthesis of cyclopropanes with enantioselectivity. This research is foundational for developing new methods and understanding chemical processes at a fundamental level (Lebel et al., 2003).

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that cyclopropyl-containing compounds often interact with their targets through the strained cyclopropyl ring, which can undergo various chemical reactions .

Biochemical Pathways

Cyclopropane fatty acids, a class of compounds that includes 2-cyclopropylidenepropanoic acid, are known to be involved in the biosynthesis of plant lipids

Pharmacokinetics

The compound’s molecular weight (11213 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Action Environment

The action, efficacy, and stability of 2-Cyclopropylidenepropanoic acid can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its storage temperature of -10°C . Additionally, the compound’s efficacy could potentially be influenced by the pH of its environment, although specific data on this topic is currently lacking.

Propriétés

IUPAC Name |

2-cyclopropylidenepropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4(6(7)8)5-2-3-5/h2-3H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIQLBQAVHNPLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropylidenepropanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-ethyl 1-isopropyl-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2470403.png)

![5-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2470405.png)

![2-[[2-(4-Formyl-3-phenylpyrazol-1-yl)acetyl]amino]-N-methyl-2-phenylacetamide](/img/structure/B2470408.png)

![1-(2-Fluorophenyl)-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine](/img/structure/B2470414.png)

![3-Ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidino]-3-cyclobutene-1,2-dione](/img/structure/B2470415.png)